4-((((1-Ethyl-1H-pyrazol-4-yl)methyl)amino)methyl)benzoic acid
CAS No.: 1006963-04-7
Cat. No.: VC4981259
Molecular Formula: C14H17N3O2
Molecular Weight: 259.309
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1006963-04-7 |
---|---|
Molecular Formula | C14H17N3O2 |
Molecular Weight | 259.309 |
IUPAC Name | 4-[[(1-ethylpyrazol-4-yl)methylamino]methyl]benzoic acid |
Standard InChI | InChI=1S/C14H17N3O2/c1-2-17-10-12(9-16-17)8-15-7-11-3-5-13(6-4-11)14(18)19/h3-6,9-10,15H,2,7-8H2,1H3,(H,18,19) |
Standard InChI Key | YNCSSCXIQQFSFA-UHFFFAOYSA-N |
SMILES | CCN1C=C(C=N1)CNCC2=CC=C(C=C2)C(=O)O |
Introduction
4-((((1-Ethyl-1H-pyrazol-4-yl)methyl)amino)methyl)benzoic acid is a complex organic compound that incorporates both pyrazole and benzoic acid moieties. This compound is of interest in various fields, including pharmaceuticals and materials science, due to its unique structural features. The following sections will delve into its chemical properties, synthesis, and potential applications.
Molecular Formula and Weight
-
Molecular Formula: C14H17N3O2
-
Molecular Weight: Approximately 261 g/mol (though not explicitly stated in the search results, this can be calculated based on the molecular formula).
InChI and InChIKey
-
InChI: 1S/C14H17N3O2/c1-2-17-10-12(9-16-17)8-15-7-11-3-5-13(6-4-11)14(18)19;/h3-6,9-10,15H,2,7-8H2,1H3,(H,18,19);
-
InChIKey: YGLYRWJAEIIGRN-UHFFFAOYSA-N (as provided for the hydrochloride form, which may slightly differ for the free acid).
Synonyms and CAS Number
-
Synonyms: 4-((((1-Ethyl-1H-pyrazol-4-yl)methyl)amino)methyl)benzoic acid.
-
CAS Number: Not explicitly mentioned in the search results, but related compounds have specific CAS numbers.
Synthesis and Preparation
The synthesis of 4-((((1-Ethyl-1H-pyrazol-4-yl)methyl)amino)methyl)benzoic acid typically involves several steps, including the formation of the pyrazole ring, introduction of the ethyl group, and coupling with the benzoic acid moiety. Common methods include nucleophilic substitution reactions and condensation reactions.
Potential Applications
This compound's unique structure suggests potential applications in:
-
Pharmaceuticals: The pyrazole ring is a common motif in many drugs, and the benzoic acid group can enhance solubility and bioavailability.
-
Materials Science: The compound's amphiphilic nature could make it useful in the development of novel materials or surfactants.
Safety and Handling
While specific safety data for this compound is not detailed in the search results, handling organic compounds generally requires caution. Protective equipment such as gloves and goggles should be used, and operations should be conducted in well-ventilated areas.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume